molecular formula C10H13NO B1676376 Methcathinone CAS No. 5650-44-2

Methcathinone

Cat. No.: B1676376
CAS No.: 5650-44-2
M. Wt: 163.22 g/mol
InChI Key: LPLLVINFLBSFRP-UHFFFAOYSA-N

Description

Methcathinone, also known as ephedrone, is a psychoactive stimulant and a substituted cathinone. It is a beta-keto N-methylamphetamine, closely related to the naturally occurring compounds cathinone and cathine. This compound was first synthesized in 1928 in the United States and was used in the Soviet Union during the 1930s and 1940s as an antidepressant . It is known for its potent stimulant and euphoric effects, making it a popular recreational drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methcathinone can be synthesized from ephedrine or pseudoephedrine through oxidation. The oxidation of each individual isomer of ephedrine and pseudoephedrine produces homochiral this compound via conservation of configuration . The reaction typically involves the use of potassium permanganate or other oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound is not common due to its classification as a controlled substance. the synthesis process involves similar oxidation reactions, often scaled up with appropriate safety and regulatory measures in place .

Chemical Reactions Analysis

Types of Reactions: Methcathinone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form methamphetamine.

    Substitution: this compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Methamphetamine.

    Substitution: Various substituted this compound derivatives.

Comparison with Similar Compounds

This compound’s unique structure and potent stimulant effects make it a compound of significant interest in both scientific research and forensic toxicology.

Properties

IUPAC Name

2-(methylamino)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLLVINFLBSFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863589
Record name (+/-)-Methcathinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-44-2
Record name (±)-Methcathinone
Source CAS Common Chemistry
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Record name Methcathinone
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Record name Methcathinone
Source DrugBank
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Record name 1-Propanone, 2-(methylamino)-1-phenyl-
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Record name (+/-)-Methcathinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)propiophenone
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Record name METHCATHINONE
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Record name Methcathinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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